(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid
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Overview
Description
(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid involves multiple steps, including the formation of the dibenzo[B,D]pyran core and the introduction of the hydroxy and pentanoic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Functional groups on the aromatic rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic structure but different functional groups.
Atorvastatin Related Compound E: A compound with a similar complex structure used in pharmaceutical applications.
Uniqueness
(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74333-70-3 |
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Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-3-yl]pentanoic acid |
InChI |
InChI=1S/C21H28O4/c1-13-8-9-16-15(10-13)20-17(22)11-14(6-4-5-7-19(23)24)12-18(20)25-21(16,2)3/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 |
InChI Key |
CWNRMLSJCWFXPH-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(OC3=CC(=CC(=C23)O)CCCCC(=O)O)(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCCCC(=O)O)(C)C |
Origin of Product |
United States |
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